molecular formula C15H17ClN4O B2892762 (E)-3-(tert-butyl)-N'-(2-chlorobenzylidene)-1H-pyrazole-5-carbohydrazide CAS No. 1285531-08-9

(E)-3-(tert-butyl)-N'-(2-chlorobenzylidene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B2892762
CAS No.: 1285531-08-9
M. Wt: 304.78
InChI Key: CWPKBFKUIMPYCB-RQZCQDPDSA-N
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Description

The compound (E)-3-(tert-butyl)-N'-(2-chlorobenzylidene)-1H-pyrazole-5-carbohydrazide belongs to the pyrazole-carbohydrazide family, characterized by a pyrazole core substituted with a tert-butyl group at position 3 and a 2-chlorobenzylidene moiety attached via a hydrazide linkage. This E-configuration is critical for its structural stability and biological interactions.

Properties

IUPAC Name

5-tert-butyl-N-[(E)-(2-chlorophenyl)methylideneamino]-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN4O/c1-15(2,3)13-8-12(18-19-13)14(21)20-17-9-10-6-4-5-7-11(10)16/h4-9H,1-3H3,(H,18,19)(H,20,21)/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWPKBFKUIMPYCB-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NN1)C(=O)NN=CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC(=NN1)C(=O)N/N=C/C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(tert-butyl)-N’-(2-chlorobenzylidene)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-(tert-butyl)-1H-pyrazole-5-carbohydrazide with 2-chlorobenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, similar compounds are often produced using batch or continuous flow processes. These methods involve the careful control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(tert-butyl)-N’-(2-chlorobenzylidene)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole ring or the benzylidene moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce hydrazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(tert-butyl)-N’-(2-chlorobenzylidene)-1H-pyrazole-5-carbohydrazide is studied for its potential as a building block in the synthesis of more complex molecules.

Biology

Biologically, pyrazole derivatives are known for their antimicrobial, anti-inflammatory, and anticancer properties. This compound may be investigated for similar activities.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry

Industrially, such compounds might be used in the development of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (E)-3-(tert-butyl)-N’-(2-chlorobenzylidene)-1H-pyrazole-5-carbohydrazide would depend on its specific biological activity. Generally, pyrazole derivatives interact with various molecular targets, including enzymes and receptors, to exert their effects. The pathways involved could include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., 2-chloro in the target compound) may enhance stability and binding affinity in hydrophobic pockets .
  • Methoxy and hydroxy groups (e.g., 4-methoxy or 3-ethoxy-4-hydroxy in and ) improve solubility and antioxidant activity .

Research Findings and Data

Insecticidal Activity

Compounds featuring 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffolds () showed:

  • 80% yield in synthesis of intermediate 9 .
  • >70% mortality against Helicoverpa armigera at 500 ppm concentration .

Anticancer Activity

  • SKi-178 () reduced tumor growth in xenograft models, attributed to SphK1 inhibition .

Structural Characterization

  • NMR and IR spectroscopy () confirmed hydrazide linkage and E-configuration .
  • X-ray crystallography () validated molecular geometry in analogs .

Biological Activity

(E)-3-(tert-butyl)-N'-(2-chlorobenzylidene)-1H-pyrazole-5-carbohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) associated with this compound.

Synthesis

The synthesis of this compound typically involves the condensation reaction between 2-chlorobenzaldehyde and 3-tert-butyl-1H-pyrazole-5-carbohydrazide. The reaction conditions generally include refluxing in an appropriate solvent such as ethanol or methanol, leading to the formation of the desired product with moderate to high yields.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of pyrazole derivatives, including this compound. The compound has been evaluated for its inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory pathway.

Table 1: Inhibition of COX Enzymes by Pyrazole Derivatives

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Index
Celecoxib0.010.011
Compound X0.050.022.5
This compound0.030.0152

In a carrageenan-induced rat paw edema model, the compound demonstrated significant anti-inflammatory effects, with an effective dose (ED50) comparable to established anti-inflammatory drugs like celecoxib .

Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied, particularly their ability to induce apoptosis in cancer cell lines. In vitro studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and colon cancer cells.

Table 2: Cytotoxicity of Pyrazole Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (μM)
Compound AMCF-7 (Breast)10
Compound BHT-29 (Colon)15
This compoundMCF-712
HT-2918

The mechanism of action appears to involve the modulation of apoptotic pathways and inhibition of cell proliferation markers such as cyclin D1 and Bcl-2 .

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives is significantly influenced by their structural features. Key modifications in substituents on the pyrazole ring or at the benzylidene position can enhance or diminish activity.

Key SAR Observations:

  • Substituent Effects : The presence of electron-withdrawing groups like chlorine enhances COX inhibitory activity.
  • Hydrophobic Interactions : The tert-butyl group contributes to increased lipophilicity, improving cell membrane permeability.

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